molecular formula C16H20O6 B1235271 Cornexistin

Cornexistin

Cat. No.: B1235271
M. Wt: 308.33 g/mol
InChI Key: ILMHTGUGRLGMCR-LRIVTRFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Cornexistin involves several steps, typically starting with the formation of the core cyclononane structure. Industrial production methods often involve the fermentation of specific microorganisms, such as Streptomyces hygroscopicus, which naturally produce this compound .

Chemical Reactions Analysis

Cornexistin undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cornexistin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cornexistin involves its interaction with specific molecular targets and pathways. As a herbicide, it inhibits key enzymes involved in plant growth, leading to the destruction of plant pests . The exact molecular targets and pathways are still under investigation, but it is known to interfere with the normal metabolic processes of plants.

Comparison with Similar Compounds

Cornexistin can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure and selective herbicidal activity, which makes it a valuable compound for targeted weed control.

Conclusion

This compound is a fascinating compound with diverse applications in scientific research and industry Its unique chemical structure and reactivity make it a valuable tool for studying various chemical and biological processes

Properties

Molecular Formula

C16H20O6

Molecular Weight

308.33 g/mol

IUPAC Name

(4R,5S,8S,9Z)-9-ethylidene-5,8-dihydroxy-4-propyl-5,7,8,10-tetrahydro-4H-cyclonona[c]furan-1,3,6-trione

InChI

InChI=1S/C16H20O6/c1-3-5-9-13-10(15(20)22-16(13)21)6-8(4-2)11(17)7-12(18)14(9)19/h4,9,11,14,17,19H,3,5-7H2,1-2H3/b8-4-/t9-,11+,14+/m1/s1

InChI Key

ILMHTGUGRLGMCR-LRIVTRFWSA-N

SMILES

CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O

Isomeric SMILES

CCC[C@H]1[C@@H](C(=O)C[C@@H](/C(=C\C)/CC2=C1C(=O)OC2=O)O)O

Canonical SMILES

CCCC1C(C(=O)CC(C(=CC)CC2=C1C(=O)OC2=O)O)O

Synonyms

cornexistin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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